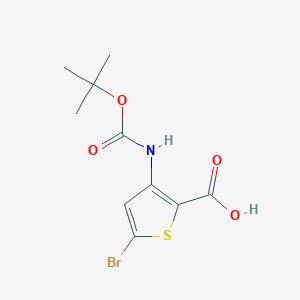

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPISYOCEOSVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621009 | |

| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494833-77-1 | |

| Record name | 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a sequence of:

- Selective bromination of the thiophene ring

- Introduction of the Boc-protected amino group

- Installation or transformation of the carboxylic acid functionality

This sequence ensures regioselective functionalization and protection of sensitive groups.

Detailed Synthetic Routes and Reaction Conditions

Representative Synthetic Routes

Route A: Bromination → Boc-Amination → Carboxylation

- Start with thiophene or 3-amino thiophene derivative.

- Brominate selectively at the 5-position using NBS or Br2 under controlled conditions.

- Protect the amino group with tert-butoxycarbonyl anhydride (Boc2O) or introduce Boc-protected amine via nucleophilic substitution.

- Introduce carboxylic acid at the 2-position via Grignard reagent formation followed by carbonation with CO2 or palladium-catalyzed carbonylation.

- Final purification yields 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid.

Route B: Starting from 3-Methylthiophene-2-carboxylic acid

Research Findings and Yield Data

The overall multi-step synthesis typically achieves an overall yield in the range of 40–55%, depending on purification and scale.

Industrial and Scale-Up Considerations

- Industrial synthesis employs continuous flow reactors for bromination to enhance safety and reproducibility.

- Automated systems control temperature and reagent addition to minimize side reactions.

- Use of palladium-catalyzed carbonylation under CO pressure is favored for scalability and selectivity.

- Protection and deprotection steps are optimized to reduce waste and improve atom economy.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Electrophilic substitution | Br2 or NBS, FeBr3 catalyst | 0–25 °C, DCM or DMF | 60–70 | Mono-bromination at 5-position |

| Boc-Amino Introduction | Nucleophilic substitution or Pd-catalyzed amination | Boc-NH2, NaH or K2CO3 | RT to 60 °C, DMF or DMSO | 70–85 | Protects amino group, regioselective |

| Carboxylic Acid Formation | Grignard carbonation or Pd-catalyzed carbonylation | Mg, CO2 or CO, Pd catalyst | Anhydrous, RT to 50 °C | 65–75 | Converts 2-position to acid |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution Reactions: Products include various substituted thiophene derivatives.

Deprotection Reactions: The major product is the free amine derivative of the thiophene carboxylic acid.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid". However, based on the search results, we can infer some potential applications and related compounds:

Related Compounds and Potential Applications:

- 5-Bromo-2-thiophenecarboxylic acid: This compound is described as a useful chemical with a variety of research applications .

- Thiophene derivatives: The search results mention the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are used in the preparation of kinase inhibitors . These compounds have potential applications in medicinal chemistry .

- 2,3,5-substituted thiophene: A novel 2,3,5-substituted thiophene compound is noted for suppressing the proliferation of FLT3-ITD-holding leukemia cell lines and exhibiting excellent suppression activity against drug-resistant point mutants of FLT3. Thus, it is effective for the treatment of acute myeloid leukemia .

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester : It can be used as an intermediate in the synthesis of pharmaceutical or agrochemical compounds .

- Building Blocks in Synthesis: The compound, or similar bromothiophenes, could serve as building blocks in organic synthesis for creating more complex molecules . Brominated thiophenes can undergo various reactions, such as Suzuki or Stille couplings, to introduce other functional groups or link to other molecules .

Safety and Hazard Information:

- 5-Bromothiophene-2-carboxylic acid: This compound can cause skin and serious eye irritation, and may cause respiratory irritation .

Additional Information From Search Results:

Mechanism of Action

The mechanism of action of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or interact with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylic acid: A closely related compound with a similar structure but different substitution pattern.

2-N-BOC-amino-thiazole-5-carboxylic acid: Another Boc-protected amino acid derivative with a thiazole ring instead of a thiophene ring.

Uniqueness

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid (CAS Number: 494833-77-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C10H12BrNO4S

- Molar Mass : 322.18 g/mol

- CAS Number : 494833-77-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and metastasis. Notably, studies have shown that it exhibits potent inhibitory effects on various cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC).

In Vitro Studies

Research indicates that this compound has significant antiproliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High (19-fold over MCF10A) |

| MCF-7 | 0.87 - 12.91 | Moderate |

| MCF10A | >20 | Baseline |

The compound displayed a strong inhibitory effect on the proliferation of MDA-MB-231 cells while showing significantly less impact on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting TNBC .

In Vivo Studies

In animal models, particularly using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in notable reductions in lung metastasis. The pharmacodynamic effects were assessed over a period of 30 days, demonstrating its potential as an effective therapeutic agent against metastatic breast cancer .

Case Studies

-

Case Study on Antitumor Activity :

A study highlighted the use of this compound in inhibiting tumor growth in mice models. The compound was administered intraperitoneally, leading to a significant reduction in tumor size compared to control groups treated with vehicle alone. -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis .

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid, and how can intermediates be characterized?

The synthesis typically involves bromination of a thiophene precursor followed by sequential functionalization. For example:

- Step 1 : Bromination of 3-aminothiophene-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

- Step 2 : Protection of the amino group with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Characterization : Use HPLC for purity verification (>95%), NMR (¹H/¹³C) to confirm substitution patterns, and mass spectrometry (HRMS) for molecular weight validation. Melting points (mp) can be cross-referenced with analogous bromothiophene derivatives (e.g., 5-Bromo-2-thiophenecarboxylic acid, mp 121°C ).

Q. How should researchers handle safety protocols for this compound during synthesis?

- Protective Measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Hazard Mitigation : The compound may release hazardous gases (e.g., HBr) under thermal decomposition. Ensure proper ventilation and avoid contact with skin (risk code H313) .

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

Q. What analytical methods are optimal for confirming the purity and structure of this compound?

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy :

- Elemental Analysis : Match calculated and observed C/H/N/Br percentages to validate molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Docking Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density at the bromine site, predicting Suzuki-Miyaura coupling reactivity with boronic acids .

- Molecular Dynamics : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions (temperature, solvent) for coupling efficiency .

- Case Study : Analogous bromothiophenes show enhanced reactivity in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. What strategies improve the stability of the Boc group during acidic/basic reactions?

- Acidic Conditions : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Use mild acids (e.g., HCl in dioxane) for controlled Boc removal .

- Basic Conditions : Replace NaOH with weaker bases (e.g., NaHCO₃) to prevent hydrolysis. Monitor pH (<9) to retain Boc integrity .

- Stabilization : Add antioxidants (e.g., BHT) in storage to prevent oxidative degradation of the thiophene ring .

Q. How does the bromine substituent influence the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?

- Electron-Withdrawing Effect : Bromine increases electrophilicity, enhancing interactions with microbial enzymes (e.g., bacterial leucyl-tRNA synthetase) .

- Comparative SAR : Replace bromine with Cl or CF₃ to assess activity changes. For example, 5-CF₃ analogs show higher logP values, improving membrane permeability .

- Biological Testing : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Bromine-containing derivatives typically exhibit MIC values 2–4 μg/mL lower than non-halogenated analogs .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Solubility Issues : Low solubility in water requires polar solvents (e.g., DMSO/ethanol mixtures) for slow evaporation.

- Crystal Engineering : Co-crystallize with hydrogen-bond donors (e.g., urea) to stabilize lattice formation. Single-crystal X-ray diffraction of related compounds (e.g., 5-Bromobenzo[b]thiophene-3-carboxylic acid) confirms planar thiophene rings and intermolecular H-bonding with carboxylic groups .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., palladium-catalyzed couplings) .

- Data Contradictions : If NMR signals conflict with expected patterns (e.g., unexpected splitting), re-examine reaction stoichiometry or consider regioisomeric byproducts .

- Scale-Up : Transition from batch to flow chemistry for safer bromine handling and improved yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.